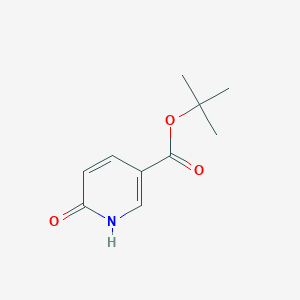

6-Hydroxy-nicotinic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Hydroxy-nicotinic acid tert-butyl ester" physical properties

An In-depth Technical Guide to the Physical Properties of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a derivative of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate, its properties are crucial for the development of novel chemical entities.[1] The incorporation of a tert-butyl ester functional group serves primarily as a protecting group for the carboxylic acid, a common strategy in multi-step synthesis.[2][3][4] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, predicted physicochemical parameters, stability, and the analytical techniques essential for its characterization.

Molecular and Chemical Identity

The fundamental identity of a compound is the bedrock of its scientific application. The structural and chemical details of this compound are summarized below.

| Identifier | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | 2-Methyl-2-propanyl 6-hydroxynicotinate; tert-butyl 6-hydroxypyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | [5] |

| CAS Number | 1342385-03-8 | [5] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| PubChem ID | 63896454 | [5] |

Predicted Physicochemical Properties

While extensive experimental data for this specific ester is not publicly available, computational models provide reliable predictions for its key physical properties. These values are crucial for designing experimental conditions, such as reaction temperatures, solvent selection, and purification methods.

| Property | Predicted Value | Reference |

| Boiling Point | 349.2 ± 42.0 °C | [5] |

| Density | 1.143 ± 0.06 g/cm³ | [5] |

| Flash Point | 167.8 ± 22.3 °C | [5] |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [5] |

| Refractive Index | 1.528 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.15 | [5] |

Solubility and Chemical Stability

Solubility Profile

The solubility of a compound dictates its handling, formulation, and biological availability. Specific solubility data for this compound is not extensively documented. However, we can infer its likely behavior from its structural components. The parent compound, 6-hydroxynicotinic acid, exhibits low solubility in common protic solvents like water and ethanol.[6] The introduction of the bulky and lipophilic tert-butyl group is expected to further decrease its solubility in aqueous media while potentially increasing its solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Chemical Stability and the Role of the Tert-Butyl Ester

The tert-butyl ester is a cornerstone protecting group in organic synthesis, valued for its unique stability profile.[2]

-

Base Stability: It is exceptionally stable under basic conditions, making it orthogonal to many other protecting groups that are labile to bases like hydroxides or alkoxides.[2][3] This allows for selective reactions at other sites of a molecule without disturbing the protected carboxylic acid.

-

Acid Lability: The key feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions.[2] This deprotection proceeds through the formation of a stable tert-butyl cation. It is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis.[3] Milder acidic conditions or the use of specific Lewis acids like zinc bromide (ZnBr₂) can also be employed for its selective removal, sometimes in the presence of other acid-sensitive groups.[7]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of a synthesized compound. Below are the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include three distinct aromatic protons on the pyridine ring, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a sharp, integrating to nine protons, for the magnetically equivalent methyl groups of the tert-butyl ester moiety. The chemical shifts of the aromatic protons can be estimated by comparison to the parent 6-hydroxynicotinic acid.[8][9][10]

-

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms. Diagnostic peaks include the carbonyl carbon of the ester, the carbons of the pyridine ring (including the carbon bearing the hydroxyl group), and the characteristic signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.

-

C=O Stretch: A strong, sharp peak around 1730-1700 cm⁻¹ is expected for the carbonyl of the tert-butyl ester.[11]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ range corresponding to the C-O single bond of the ester group.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight (195.22). A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene (a loss of 56 Da).

Experimental Workflow: Synthesis and Characterization

The following section outlines a generalized, self-validating protocol for the synthesis and characterization of this compound. The causality behind each step is explained to provide a robust experimental design.

Synthesis via Esterification

A common method for the synthesis of tert-butyl esters from carboxylic acids involves reaction with a tert-butyl source under appropriate conditions. One such method is the reaction of 6-hydroxynicotinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Rationale: This method avoids the use of strong acids which could lead to side reactions. Boc₂O serves as an efficient source of the tert-butoxycarbonyl group, and DMAP acts as a nucleophilic catalyst to facilitate the esterification.

Characterization and Purity Validation Workflow

A rigorous characterization workflow is critical to ensure the synthesized material meets the required standards of identity and purity.

Caption: Workflow for Synthesis and Analytical Validation.

Step-by-Step Methodology:

-

Synthesis and Purification: The crude product from the synthesis reaction is purified, typically using flash column chromatography, to isolate the desired ester from unreacted starting materials and byproducts.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is employed on the purified fractions to determine the percentage purity of the compound. A purity level of >95% is generally required for subsequent applications.

-

Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are performed to confirm that the chemical structure of the isolated compound matches that of this compound.

-

Molecular Weight Confirmation (MS): Mass spectrometry is used to verify that the molecular weight of the compound is correct (195.22 g/mol ).

-

Functional Group Identification (FTIR): Infrared spectroscopy provides final confirmation of the presence of key functional groups (O-H, C=O, C-O ester), validating the overall structure.

This systematic and multi-faceted approach ensures that the final product is of high purity and has a confirmed chemical identity, making it suitable for its intended use in research and development.

References

- BenchChem. (2025). A Comparative Guide to the Stability of Tert-Butyl Protecting Groups. Benchchem.

- Guidechem. (n.d.). This compound 1342385-03-8. Guidechem.

- BenchChem. (2025). Stability of the tert-Butyl (tBu)

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. BMRB.

- Royal Society of Chemistry. (n.d.).

- The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.

- NIST. (n.d.).

- PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). HMDB.

- ResearchGate. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]

- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. spectroscopyonline.com [spectroscopyonline.com]

"tert-butyl 6-hydroxynicotinate" chemical structure and analysis

An In-depth Technical Guide to tert-butyl 6-hydroxynicotinate: Synthesis, Structural Analysis, and Applications

Introduction

tert-butyl 6-hydroxynicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a tert-butyl ester. This molecule serves as a valuable building block and intermediate in the fields of medicinal chemistry and drug discovery. The 6-hydroxynicotinic acid scaffold is of significant interest as it is found in various biologically active molecules and is a known metabolite in certain bacterial pathways.[1][2] The incorporation of a tert-butyl ester provides a crucial strategic advantage in multi-step syntheses. This group acts as a sterically hindered, acid-labile protecting group for the carboxylic acid functionality, allowing chemists to perform reactions on other parts of the molecule without affecting the carboxyl group. Furthermore, the lipophilic nature of the tert-butyl group can modulate the physicochemical properties of parent compounds, which is a key consideration in drug design.[3]

This guide provides a comprehensive overview of tert-butyl 6-hydroxynicotinate, designed for researchers and scientists in drug development. It details the compound's structural characteristics, offers a robust protocol for its synthesis and purification, outlines a multi-technique approach for its analytical characterization, and discusses its applications as a synthetic intermediate.

Chemical Structure and Physicochemical Properties

Structural Features and Tautomerism

A critical feature of tert-butyl 6-hydroxynicotinate is its existence in tautomeric equilibrium. The molecule can exist as the 6-hydroxy-pyridine form or the 6-oxo-1,6-dihydropyridine (2-pyridone) form. In most contexts, the pyridone tautomer is the more stable and predominant form. This equilibrium influences the compound's chemical reactivity and is a key factor in interpreting its spectroscopic data.

Chemical Structure

Caption: Tautomeric equilibrium of tert-butyl 6-hydroxynicotinate.

Physicochemical Data

The properties of tert-butyl 6-hydroxynicotinate are summarized below. Experimental values may vary, and some data are estimated based on structural analogs.

| Property | Value | Source/Comment |

| IUPAC Name | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | Based on the major tautomer[1] |

| Synonyms | tert-butyl 6-hydroxynicotinate | Common nomenclature |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.21 g/mol | Calculated |

| Appearance | White to off-white solid | Expected property |

| LogP (Predicted) | ~1.0 - 1.5 | Estimated; indicates moderate lipophilicity |

| pKa (Predicted) | ~10-11 (Pyridone N-H) | Based on similar 2-pyridone structures[4] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of tert-butyl 6-hydroxynicotinate is most efficiently achieved via direct esterification of its parent carboxylic acid, 6-hydroxynicotinic acid. The parent acid is commercially available or can be synthesized from methyl coumalate.[5][6] The esterification to form a tert-butyl ester requires specific conditions due to the steric hindrance of the tert-butyl group and its instability to harsh nucleophilic or basic conditions. An acid-catalyzed reaction with isobutylene or tert-butanol is the standard approach. This method is favored because it operates under conditions that the pyridine ring can tolerate and the workup is straightforward.

Synthetic Workflow

Caption: Workflow for the synthesis and purification of tert-butyl 6-hydroxynicotinate.

Experimental Protocol: Synthesis

This protocol describes the acid-catalyzed esterification of 6-hydroxynicotinic acid.

Materials:

-

6-Hydroxynicotinic acid (1.0 eq)

-

tert-Butanol (excess, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxynicotinic acid and an excess of tert-butanol.

-

Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate. Causality: The base neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Causality: This removes inorganic salts and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography to remove unreacted starting material and any side products.

Materials:

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Causality: The less polar product will elute before the more polar starting acid, allowing for effective separation.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified tert-butyl 6-hydroxynicotinate as a solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized compound.

Analytical Workflow

Caption: Integrated workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.

-

¹H NMR: The spectrum is expected to show a highly characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group.[7] This peak typically appears in the upfield region. The protons on the pyridine ring will appear as distinct signals in the downfield aromatic region.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the ester carbonyl carbon, the carbons of the pyridine ring, and the distinct quaternary and methyl carbons of the tert-butyl group.

| Predicted NMR Data (in DMSO-d₆) | |

| ¹H NMR | δ 1.50-1.60 (s, 9H, C(CH₃)₃) δ 6.30-6.50 (d, 1H, H-5) δ 7.90-8.10 (dd, 1H, H-4) δ 8.50-8.70 (d, 1H, H-2) δ 11.5-12.5 (br s, 1H, N-H) |

| ¹³C NMR | δ 28.0 (C(CH₃)₃) δ 81.0 (C(CH₃)₃) δ 108.0 (C-5) δ 125.0 (C-3) δ 140.0 (C-4) δ 145.0 (C-2) δ 163.0 (C-6) δ 165.0 (Ester C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

Rationale: The IR spectrum provides direct evidence for the successful esterification. The presence of a strong C=O stretch from the ester and the disappearance of the broad carboxylic acid O-H stretch are key indicators. The spectrum will also show features of the pyridone ring.

| Key IR Absorptions | |

| Frequency (cm⁻¹) | Vibration Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2950 | Aliphatic C-H Stretch (tert-butyl) |

| ~1720 | Ester C=O Carbonyl Stretch (strong, sharp)[9] |

| ~1650 | Amide C=O Carbonyl Stretch (from pyridone tautomer) |

| 1600-1450 | Aromatic C=C and C=N Bending |

| ~1250 | Ester C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 196.09. A hallmark fragmentation of tert-butyl esters is the facile loss of a neutral isobutylene molecule (56 Da) upon collisional activation.[10] This results in a prominent fragment ion corresponding to the protonated 6-hydroxynicotinic acid at m/z 140.03. This fragmentation provides strong evidence for the presence of the tert-butyl ester moiety.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Protocol for Purity Analysis:

-

System: Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Rationale: A C18 column is effective for retaining moderately polar compounds. The acidic modifier ensures good peak shape by suppressing the ionization of any residual acidic or basic sites. A successful purification should result in a single major peak with >95% purity by area.[11]

Applications in Research and Development

tert-butyl 6-hydroxynicotinate is not typically an end-product but rather a versatile intermediate with several strategic applications:

-

Protecting Group Chemistry: The primary use is as a protected version of 6-hydroxynicotinic acid. The tert-butyl ester is stable to a wide range of reaction conditions (e.g., nucleophilic additions, basic conditions, hydrogenations) but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid at a late stage in a synthetic sequence.[12]

-

Scaffold for Library Synthesis: It serves as a starting point for creating libraries of derivatives. The N-H of the pyridone ring can be alkylated or arylated, and the aromatic ring can undergo further functionalization, leading to a diverse set of molecules for screening in drug discovery programs.[13]

-

Intermediate for Complex Targets: It is a key building block for synthesizing more complex pharmaceutical agents where the 6-hydroxynicotinamide core is required for biological activity. The ester allows for controlled coupling reactions (e.g., amide bond formation after deprotection) with other complex fragments.

Conclusion

tert-butyl 6-hydroxynicotinate is a synthetically useful derivative of 6-hydroxynicotinic acid. Its preparation via acid-catalyzed esterification is a reliable process, and the resulting compound can be thoroughly characterized by a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The predictable reactivity of the tert-butyl ester group as an acid-labile protecting group makes this molecule a valuable asset for medicinal chemists and researchers involved in the multi-step synthesis of novel bioactive compounds.

References

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

-

Camilloni, C., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 3, e1153. Available at: [Link]

-

BuyersGuideChem. 6-Hydroxynicotinic acid methyl ester | 66171-50-4. Available at: [Link]

-

Molbase. TERT-BUTYL 6-CHLORO-5-HYDROXYNICOTINATE. Available at: [Link]

-

PubChem. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]

-

PubChem. Tert-butyl 3-hydroxy-6-oxohexanoate | C10H18O4 | CID 166706843. Available at: [Link]

-

PubChem. 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda

5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one | C29H43O4P | CID 174427. Available at: [Link] -

NIST WebBook. 6-Hydroxynicotinic acid, 2TMS derivative. Available at: [Link]

-

National Institutes of Health. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]

-

ResearchGate. Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Available at: [Link]

-

Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Available at: [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available at: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... Available at: [Link]

-

PubMed. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]

- Google Patents. CN112159343A - Purification method of tert-butyl hydroperoxide.

-

National Institutes of Health. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link]

-

YouTube. How To Distinguish Between Compounds Using IR Spectroscopy? - Chemistry For Everyone. Available at: [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Available at: [Link]

-

MDPI. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Available at: [Link]

-

LibreTexts. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

ResearchGate. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]

-

RTI International. Drug Discovery and Development. Available at: [Link]

-

National Institutes of Health. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

- Google Patents. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone.

-

PubChem. Tert-Butylhydroquinone | C10H14O2 | CID 16043. Available at: [Link]

-

ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]

-

PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available at: [Link]

Sources

- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

An In-Depth Technical Guide to 6-Hydroxy-nicotinic Acid Tert-Butyl Ester

CAS Number: 1342385-03-8 | Molecular Formula: C₁₀H₁₃NO₃ | Molecular Weight: 195.22 g/mol

This technical guide provides a comprehensive overview of 6-Hydroxy-nicotinic acid tert-butyl ester, a valuable building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction and Significance

This compound is a derivative of 6-hydroxynicotinic acid, a metabolite of nicotinic acid (Vitamin B3) that has been identified in various biological systems. The introduction of the tert-butyl ester functional group serves as a protecting group for the carboxylic acid, enhancing its solubility in organic solvents and allowing for selective chemical transformations at other positions of the pyridine ring. This strategic protection is crucial in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][2] The 6-hydroxy-nicotinic acid scaffold itself is of interest due to its presence in various natural products and its potential for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1342385-03-8 | [3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| IUPAC Name | tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Synonyms | 2-Methyl-2-propanyl 6-hydroxynicotinate; 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | [3] |

| Boiling Point (Predicted) | 349.2 ± 42.0 °C | [3] |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 167.8 ± 22.3 °C | [3] |

| LogP (Predicted) | 1.15 | [3] |

Synthesis and Purification

The synthesis of this compound is a two-step process, starting from the commercially available coumalic acid. The first step involves the synthesis of the key intermediate, 6-hydroxynicotinic acid. The second, and final, step is the esterification of this intermediate to yield the target compound.

Synthesis of 6-Hydroxynicotinic Acid

A well-established and reliable method for the synthesis of 6-hydroxynicotinic acid is the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide.[4][5]

Experimental Protocol:

-

Step 1: Preparation of Methyl Coumalate: In a round-bottomed flask, 50 g of pulverized coumalic acid is added in portions to 139 ml of concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C. Subsequently, 70 ml of methanol is added, keeping the temperature between 25°C and 35°C. The mixture is then heated on a steam bath for one hour. After cooling, the mixture is poured into 800 ml of water. The solution is neutralized with anhydrous sodium carbonate, and the precipitated methyl coumalate is filtered, washed with cold water, and air-dried.[4][5]

-

Step 2: Conversion to 6-Hydroxynicotinic Acid: 45 g of methyl coumalate is added over 10 minutes to 117 ml of 14% ammonium hydroxide, with the temperature kept below 20°C. The mixture is stirred for an additional 45 minutes. This solution is then added to a hot solution of 17% aqueous sodium hydroxide and boiled for 5 minutes. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 6-hydroxynicotinic acid. The product is collected by filtration, washed with water, and dried.[4][5]

Caption: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

-

To a solution of 6-hydroxynicotinic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1-1.5 equivalents).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Caption: Proposed synthesis of the target compound.

Purification

The crude this compound obtained from the proposed synthesis can be purified using standard laboratory techniques.

-

Column Chromatography: Purification by flash column chromatography on silica gel is a common and effective method for isolating tert-butyl esters. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be employed to separate the desired product from any unreacted starting material and byproducts.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure material. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Analytical Characterization (Predicted)

Definitive analytical data for this compound is not widely published. However, based on the known spectral data of 6-hydroxynicotinic acid and the characteristic signals of a tert-butyl group, the following spectral properties can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | A singlet at approximately 1.5 ppm corresponding to the nine protons of the tert-butyl group. Signals for the aromatic protons on the pyridine ring are expected in the range of 6.5-8.5 ppm. A broad singlet for the hydroxyl proton may also be observed. |

| ¹³C NMR | A signal around 80-85 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the three methyl carbons. A peak corresponding to the ester carbonyl carbon is expected around 165 ppm. Signals for the carbons of the pyridine ring would appear in the aromatic region. |

| IR Spectroscopy | A strong C=O stretching band for the ester is expected around 1700-1730 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be observed in the region of 3200-3600 cm⁻¹. C-H stretching bands for the tert-butyl group and the aromatic ring will also be present.[6][7] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). A characteristic fragmentation pattern would involve the loss of the tert-butyl group, resulting in a prominent peak at M-57.[8][9] |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the hydroxyl group, and the tert-butyl ester.

-

The Pyridine Ring: The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, although the presence of the hydroxyl group will influence the regioselectivity of these transformations.

-

The Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or converted to other functional groups using standard organic chemistry methodologies.

-

The Tert-Butyl Ester: The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. It can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid. This orthogonality makes it a valuable tool in complex organic synthesis.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest significant potential as an intermediate in the synthesis of novel therapeutic agents. Nicotinic acid and its derivatives are known to be precursors for a wide range of pharmaceuticals.[10] The ability to selectively modify the pyridine ring or the hydroxyl group while the carboxylic acid is protected allows for the construction of diverse molecular scaffolds for screening in various drug discovery programs. The parent compound, 6-hydroxynicotinic acid, is an intermediate in the microbial oxidation of nicotinic acid and has been shown to inhibit certain biological pathways.[11] The tert-butyl ester derivative provides a chemically tractable entry point for exploring the structure-activity relationships of this class of compounds.

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its protected carboxylic acid functionality allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a resource for researchers engaged in drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

-

PubMed. (1999, February). Purification, characterization and gene cloning of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. European Journal of Biochemistry, 260(1), 120-126. Retrieved January 20, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 15). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Proceedings of the 2018 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2018). Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

SpringerLink. (1998). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Pharmaceutical Chemistry Journal, 32, 323–325. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 20, 2026, from [Link]

-

University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 20, 2026, from [Link]

-

PubMed. (2016, January). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

- Google Patents. (n.d.). US9434668B1 - Process for the production of tertiary butyl phenols.

-

Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved January 20, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Chemistry Practical. (n.d.). To prepare 6-hydroxy nicotinic acid from coumalic acid. Retrieved January 20, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.

-

ResearchGate. (2016, September). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 20, 2026, from [Link]

-

NIST WebBook. (n.d.). 6-Hydroxynicotinic acid, 2TMS derivative. Retrieved January 20, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (2023, December 16). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Patent US-2009312582-A1. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.

-

CNKI. (2013, November 22). Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. Journal of Henan Agricultural Sciences, 42(11), 132-135. Retrieved January 20, 2026, from [Link]

-

Pharmaceutical Technology. (2015, July 2). Advancing API Synthesis. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

MDPI. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. International Journal of Molecular Sciences, 22(16), 8887. Retrieved January 20, 2026, from [Link]

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved January 20, 2026, from [Link]

-

Pharmaceutical Technology. (2021, October 1). Improving API Synthesis. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

Sources

- 2. Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects [mdpi.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. xdspkj.ijournals.cn [xdspkj.ijournals.cn]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Foreword

This document provides an in-depth technical guide to the spectroscopic characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate . As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers.

It is important to note that while this compound is commercially available, comprehensive, publicly accessible experimental spectra are limited. Therefore, this guide leverages detailed spectroscopic data from the closely related structural analog, methyl 6-oxo-1,6-dihydropyridine-3-carboxylate [1][2]. The analysis of the core pyridone ring structure is directly transferable, and this guide provides expert interpretation to extrapolate the specific features of the tert-butyl ester group. This approach ensures a robust and scientifically grounded framework for researchers working with this class of molecules.

Molecular Structure and Spectroscopic Overview

The target molecule, tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate, belongs to the 2-pyridone class of heterocycles. The 2-pyridone tautomer is generally more stable than its 2-hydroxypyridine counterpart. The structure contains several key features that dictate its spectroscopic signature:

-

A Conjugated System: The dihydropyridine ring is a conjugated system incorporating an amide (lactam) and an α,β-unsaturated ester. This conjugation significantly influences the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

-

Electron-Withdrawing Groups: The presence of two carbonyl groups (amide and ester) deshields the ring protons and carbons, shifting their signals to a higher chemical shift (downfield) in NMR spectra.

-

Key Functional Groups: The NH proton of the pyridone, the vinylic protons on the ring, and the tert-butyl group of the ester will each give rise to distinct and identifiable signals.

Below is the chemical structure of the methyl analog used as a reference for the core ring system, with atoms numbered for unambiguous NMR assignments.

Caption: Structure of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds to ensure the clear observation of the exchangeable N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

-

Spectra: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

¹H NMR Spectroscopy: Data Interpretation

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity.

-

Ring Protons (3H):

-

H2: This proton is adjacent to the ester group and ortho to the ring nitrogen. It is expected to appear as a doublet with a small coupling constant (d, J ≈ 2-3 Hz) at the most downfield position of the three ring protons, typically around δ 8.4-8.6 ppm . Its deshielded nature is due to the anisotropic effects of the C6-carbonyl and the C3-ester group.

-

H5: This proton is coupled to H4. It appears as a doublet of doublets (dd) due to coupling with both H4 (J ≈ 9-10 Hz) and H2 (J ≈ 2-3 Hz). Its signal is expected around δ 7.9-8.1 ppm .

-

H4: This proton is coupled to H5 and is expected to appear as a doublet (d, J ≈ 9-10 Hz) around δ 6.4-6.6 ppm . It is the most upfield of the ring protons.

-

-

Amide Proton (1H):

-

N1-H: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. In DMSO-d₆, its signal is expected in the range of δ 11.5-12.5 ppm .

-

-

Ester Protons:

-

Methyl Ester Analog (Reference): A sharp singlet integrating to 3H is observed around δ 3.8-3.9 ppm for the -OCH₃ group.

-

tert-Butyl Ester (Target Compound): For the title compound, this signal will be replaced by a prominent, sharp singlet integrating to 9H, characteristic of the magnetically equivalent protons of the tert-butyl group. This signal is expected much further upfield, around δ 1.5-1.6 ppm .

-

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.

-

Carbonyl Carbons (2C):

-

Ester Carbonyl (C7): The ester carbonyl carbon is typically observed around δ 164-166 ppm .

-

Amide Carbonyl (C6): The cyclic amide (pyridone) carbonyl is slightly more shielded and appears around δ 161-163 ppm .

-

-

Ring Carbons (5C):

-

C2 & C5: These carbons, bonded to protons, are found in the range of δ 140-145 ppm .

-

C3: This quaternary carbon, attached to the electron-withdrawing ester group, is expected around δ 120-125 ppm .

-

C4: This carbon, bonded to a proton, is the most shielded of the ring sp² carbons, appearing around δ 115-118 ppm .

-

-

Ester Carbons:

-

Methyl Ester Analog (Reference): The methyl carbon (-OCH₃) gives a signal around δ 52-53 ppm .

-

tert-Butyl Ester (Target Compound): The tert-butyl group will show two distinct signals: the quaternary carbon (-OC (CH₃)₃) around δ 81-83 ppm and the three equivalent methyl carbons (-C(CH₃ )₃) around δ 28-29 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Experimental Protocol: IR

-

Sample Preparation: Prepare a solid sample by finely grinding ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

IR Spectrum: Data Interpretation

-

N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond in the pyridone ring. The broadening is due to hydrogen bonding in the solid state.

-

C-H Stretches: Aromatic/vinylic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹ ).

-

C=O Stretches: This is a highly diagnostic region. Two distinct and strong absorption bands are expected:

-

The ester carbonyl stretch will appear at a higher frequency, typically ~1720-1740 cm⁻¹ .

-

The cyclic amide (pyridone) carbonyl stretch will appear at a lower frequency due to conjugation and its amide character, typically ~1660-1680 cm⁻¹ .

-

-

C=C and C=N Stretches: Absorptions corresponding to the double bonds within the ring are expected in the 1550-1640 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically run in positive ion mode (ESI+).

-

Analysis: The ions are analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Mass Spectrum: Data Interpretation

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

-

Molecular Ion Peak: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 196 . HRMS would confirm the elemental composition (Calculated m/z for [C₁₀H₁₄NO₃]⁺: 196.0968).

-

Key Fragmentation: A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would generate a fragment corresponding to the protonated carboxylic acid (6-oxo-1,6-dihydropyridine-3-carboxylic acid). This would result in a prominent peak at m/z 140 ([M+H - 56]⁺).

Summary of Spectroscopic Data

The following table summarizes the expected and reference spectroscopic data for the characterization of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

| Technique | Feature | Expected Data for tert-butyl ester | Reference Data (Methyl Ester Analog) |

| ¹H NMR | H2 (ring) | δ 8.4-8.6 ppm (d) | δ ~8.5 ppm |

| H5 (ring) | δ 7.9-8.1 ppm (dd) | δ ~8.0 ppm | |

| H4 (ring) | δ 6.4-6.6 ppm (d) | δ ~6.5 ppm | |

| N1-H | δ 11.5-12.5 ppm (br s) | δ ~12.0 ppm | |

| Ester Group | δ 1.5-1.6 ppm (s, 9H) | δ ~3.8 ppm (s, 3H) | |

| ¹³C NMR | C=O (Ester) | δ 164-166 ppm | δ ~165 ppm |

| C=O (Amide) | δ 161-163 ppm | δ ~162 ppm | |

| C2, C5 (ring) | δ 140-145 ppm | δ ~142, 144 ppm | |

| C3 (ring) | δ 120-125 ppm | δ ~122 ppm | |

| C4 (ring) | δ 115-118 ppm | δ ~116 ppm | |

| Ester C (quat) | δ 81-83 ppm | N/A | |

| Ester C (methyl) | δ 28-29 ppm | δ ~52 ppm | |

| IR | N-H Stretch | ~3100-3300 cm⁻¹ (broad) | Consistent |

| C=O Stretch (Ester) | ~1720-1740 cm⁻¹ (strong) | Consistent | |

| C=O Stretch (Amide) | ~1660-1680 cm⁻¹ (strong) | Consistent | |

| MS (ESI+) | [M+H]⁺ | m/z 196 | m/z 168 |

| [M+H - C₄H₈]⁺ | m/z 140 | N/A |

Workflow Visualization

The logical flow for the complete spectroscopic identification of a novel compound like the one discussed is summarized below.

Caption: Standard workflow for spectroscopic structure elucidation.

References

[3] GSRS. (n.d.). 2-PYRIDONE-5-CARBOXYLIC ACID. Retrieved from [Link]

[2] PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-nicotinic Acid Tert-Butyl Ester

This technical guide provides a comprehensive overview of a robust synthetic route to 6-hydroxy-nicotinic acid tert-butyl ester, a valuable building block in medicinal chemistry and drug development. The document details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

6-Hydroxynicotinic acid and its derivatives are important scaffolds in pharmacology, exhibiting a range of biological activities. The introduction of a tert-butyl ester group can enhance lipophilicity, modulate pharmacokinetic properties, and serve as a protecting group for the carboxylic acid functionality, which is readily removable under acidic conditions. This guide outlines a reliable two-step synthetic pathway to this compound, commencing from the readily available 6-chloronicotinic acid.

Synthetic Strategy: A Two-Step Approach

A direct tert-butylation of 6-hydroxynicotinic acid can be challenging due to the presence of the acidic phenolic hydroxyl group, which can lead to side reactions. A more strategic approach involves the initial synthesis of tert-butyl 6-chloronicotinate, followed by a nucleophilic aromatic substitution to replace the chloro group with a hydroxyl group.

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of tert-Butyl 6-chloronicotinate

The first step involves the esterification of 6-chloronicotinic acid. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) provides an efficient method for the synthesis of the tert-butyl ester.

Experimental Protocol

-

To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

The mixture is stirred at room temperature until the starting material dissolves.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 6-chloronicotinate.

Part 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution reaction where the chloride in tert-butyl 6-chloronicotinate is displaced by a hydroxide ion. This hydrolysis is typically carried out under basic conditions.

Experimental Protocol

-

tert-Butyl 6-chloronicotinate (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., dioxane, THF) and water.

-

An aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH, 2.0 eq), is added to the mixture.

-

The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., 1 M HCl) to a pH of approximately 7.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~190°C (with decomposition)[1] |

| Boiling Point | 349.2 ± 42.0 °C (Predicted)[2] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted)[2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are as follows:

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ | singlet | ~1.5 | 9 equivalent protons of the tert-butyl group. |

| Pyridine H-5 | doublet of doublets | ~6.6 | Coupled to H-4 and H-2. |

| Pyridine H-4 | doublet of doublets | ~8.1 | Coupled to H-5 and H-2. |

| Pyridine H-2 | doublet | ~8.1 | Coupled to H-4. |

| -OH | broad singlet | variable | Chemical shift is concentration and solvent dependent. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| -C(C H₃)₃ | ~28 | Carbon atoms of the tert-butyl group. |

| -C (CH₃)₃ | ~82 | Quaternary carbon of the tert-butyl group. |

| Pyridine C-5 | ~121 | |

| Pyridine C-3 | ~141 | |

| Pyridine C-4 | ~146 | |

| Pyridine C-2 | ~163 | |

| Pyridine C-6 | ~165 | Carbon bearing the hydroxyl group. |

| C=O | ~168 | Carbonyl carbon of the ester. |

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3300-2500 | Broad |

| C-H stretch (sp³) | 2980-2950 | Medium to strong |

| C=O stretch (ester) | 1760-1690 | Strong |

| C=C and C=N stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch | 1320-1210 and 1150-1000 | Strong |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 195

-

Key Fragmentation Patterns:

-

Loss of isobutylene (C₄H₈) from the molecular ion to give a fragment corresponding to 6-hydroxynicotinic acid (m/z = 139).

-

Loss of a tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z = 138.

-

Subsequent fragmentation of the 6-hydroxynicotinic acid fragment.

-

Workflow and Logic

The overall process from synthesis to characterization is a systematic workflow designed to ensure the efficient production and verification of the target compound.

Caption: Experimental workflow from synthesis to characterization.

Conclusion

This technical guide presents a well-defined and logical pathway for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, and the predicted analytical data provide a benchmark for the successful synthesis and identification of the target compound. This information should serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

-

Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 6-Hydroxynicotinate

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of tert-butyl 6-hydroxynicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on structural analogs and outlines robust experimental protocols for empirical determination. By explaining the causality behind experimental design, this guide serves as a practical tool for the physicochemical characterization of this and other novel chemical entities.

Introduction: A Structural Perspective

tert-Butyl 6-hydroxynicotinate is a heterocyclic compound featuring a pyridine core, a hydroxyl group, and a tert-butyl ester. The interplay of these functional groups dictates its physicochemical properties, influencing its behavior in various solvent systems and its susceptibility to degradation. The 6-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, which significantly impacts its polarity, hydrogen bonding capability, and aromaticity. The bulky tert-butyl ester group, on the other hand, introduces lipophilicity while being sterically hindered, which can affect its reactivity, particularly towards hydrolysis.

A thorough understanding of the solubility and stability of tert-butyl 6-hydroxynicotinate is paramount for its application in drug discovery and development, impacting formulation, storage, and in vivo disposition. This guide will first establish a theoretical profile based on related structures and then provide detailed methodologies for its empirical validation.

Predicted Physicochemical Profile

Predicted Solubility

The solubility of tert-butyl 6-hydroxynicotinate will be a balance between the polar 6-hydroxypyridine core and the nonpolar tert-butyl group.

-

Aqueous Solubility : The parent compound, nicotinic acid, exhibits good water solubility. However, the introduction of the lipophilic tert-butyl group is expected to significantly decrease aqueous solubility. The hydroxyl group can participate in hydrogen bonding with water, but the overall molecule is likely to be sparingly soluble in aqueous media, particularly at neutral pH. The solubility is expected to be pH-dependent; in acidic conditions, protonation of the pyridine nitrogen would increase solubility, while in basic conditions, deprotonation of the hydroxyl group would also likely enhance solubility.

-

Organic Solvent Solubility : The presence of the tert-butyl ester and the aromatic ring suggests good solubility in a range of common organic solvents. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. Solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform. The compound is expected to have lower solubility in nonpolar solvents such as hexanes.

Predicted Stability

The stability of tert-butyl 6-hydroxynicotinate is primarily governed by the susceptibility of the tert-butyl ester to hydrolysis and the potential for oxidation of the electron-rich hydroxypyridine ring.

-

Hydrolytic Stability : tert-Butyl esters are known to be relatively stable to basic hydrolysis due to steric hindrance from the bulky tert-butyl group. However, they are susceptible to acid-catalyzed hydrolysis, proceeding through a stable tertiary carbocation intermediate. Therefore, the compound is expected to be more stable at neutral and basic pH but may degrade in acidic conditions.

-

Oxidative Stability : The 6-hydroxynicotinic acid core is a substrate for enzymatic degradation in some bacteria, indicating the ring is susceptible to oxidative processes.[1][2][3] Phenolic compounds, in general, can be prone to oxidation. The stability of tert-butyl 6-hydroxynicotinate under oxidative stress (e.g., in the presence of hydrogen peroxide) should be carefully evaluated.

-

Photostability : Compounds with aromatic, electron-rich ring systems can be susceptible to photodegradation. It is advisable to handle and store the compound protected from light until its photostability is empirically determined.

-

Thermal Stability : The compound is expected to be a crystalline solid with reasonable thermal stability. However, high temperatures could promote degradation, particularly in the presence of reactive excipients.

Experimental Protocols for Characterization

To move from a predicted to an empirical understanding, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive assessment of the solubility and stability of tert-butyl 6-hydroxynicotinate.

Solubility Determination

A thermodynamic equilibrium solubility study should be performed to ascertain the solubility in various pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation : Add an excess amount of solid tert-butyl 6-hydroxynicotinate to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic assessment can determine the time to reach equilibrium.

-

Sample Preparation : After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of tert-butyl 6-hydroxynicotinate using a validated analytical method, such as HPLC-UV.

-

Data Reporting : Express the solubility in mg/mL or µg/mL.

Caption: Workflow for Forced Degradation Stability Testing.

Development of a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.

Protocol: HPLC Method Development

-

Column Selection : Start with a C18 reversed-phase column, which is versatile for compounds of moderate polarity.

-

Mobile Phase Selection : Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection : Use a UV detector set at a wavelength where tert-butyl 6-hydroxynicotinate has significant absorbance (an initial UV scan from 200-400 nm is recommended).

-

Method Optimization : Inject a mixture of the stressed samples (forced degradation study) to ensure that all degradation products are well-resolved from the parent peak. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2 between all peaks).

-

Method Validation : Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Predicted Solubility of tert-Butyl 6-Hydroxynicotinate

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7) | Sparingly Soluble | Lipophilic tert-butyl group reduces aqueous solubility. |

| 0.1 N HCl | Moderately Soluble | Protonation of pyridine nitrogen increases polarity. |

| 0.1 N NaOH | Moderately Soluble | Deprotonation of hydroxyl group forms a soluble salt. |

| Ethanol | Soluble | Good balance of polarity for the solute. |

| DMSO | Freely Soluble | Highly polar aprotic solvent, effective for many organics. |

| Dichloromethane | Soluble | Effective for moderately polar organic compounds. |

| Hexanes | Insoluble | Nonpolar solvent, incompatible with the polar core. |

Table 2: Summary of Forced Degradation Study Results (Hypothetical)

| Stress Condition | Time | % Parent Remaining | Major Degradants |

| 0.1 N HCl (80 °C) | 8 h | 85.2% | 6-Hydroxynicotinic acid |

| 0.1 N NaOH (60 °C) | 24 h | 98.1% | Minor unknown peaks |

| 3% H₂O₂ (RT) | 24 h | 92.5% | Oxidized species |

| Thermal (80 °C) | 10 days | 99.5% | No significant degradation |

| Photolytic (ICH Q1B) | 7 days | 96.8% | Minor unknown peaks |

Based on these hypothetical results, the primary degradation pathway is acid-catalyzed hydrolysis of the tert-butyl ester to yield 6-hydroxynicotinic acid.

Caption: Predicted Primary Degradation Pathway.

Conclusion and Recommendations

While direct data on tert-butyl 6-hydroxynicotinate is scarce, a combination of theoretical prediction and systematic experimental verification provides a clear path forward for its characterization. The compound is predicted to have good solubility in organic solvents but limited solubility in neutral aqueous media. Its primary stability liability is likely to be acid-catalyzed hydrolysis of the tert-butyl ester.

For drug development professionals, it is recommended to:

-

Conduct the outlined solubility and forced degradation studies early in the development process.

-

Develop and validate a stability-indicating HPLC method as a matter of priority.

-

Store the compound in well-sealed containers, protected from light and acidic environments. For long-term storage, refrigeration is advisable.

By following the principles and protocols in this guide, researchers can build a robust physicochemical profile for tert-butyl 6-hydroxynicotinate, enabling its confident progression through the development pipeline.

References

- Fluorochem. (n.d.). 6-(TERT-BUTYL)-4-HYDROXYNICOTINIC ACID.

-

Hicks, K., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

-

ResearchGate. (n.d.). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

- ChemScene. (n.d.). tert-Butyl 6-methylnicotinate.

- National Center for Biotechnology Information. (n.d.). 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one. PubChem.

- Molbase. (n.d.). TERT-BUTYL 6-CHLORO-5-HYDROXYNICOTINATE.

-

National Center for Biotechnology Information. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PMC. [Link]

-

PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- ResearchGate. (n.d.).

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. PubChem.

- Cayman Chemical. (n.d.).

-

U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]

- ResearchGate. (2021). (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO).

- BLD Pharm. (n.d.).

- ResearchGate. (n.d.). Bacterial conversion of tert-butyl compounds. (A)

-

ResearchGate. (2020). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

- ResearchGate. (2014). (PDF) Solubility of Butylated Hydroxytoluene (BHT)

-

PubMed. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. [Link]

-

ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

- SIELC Technologies. (n.d.).